molecular formula C9H8N2O3 B13001997 2-Hydroxy-2-(1H-indazol-4-yl)acetic acid

2-Hydroxy-2-(1H-indazol-4-yl)acetic acid

Cat. No.: B13001997
M. Wt: 192.17 g/mol
InChI Key: VEOIXCGGJVVFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(1H-indazol-4-yl)acetic acid can be achieved through several methods. One common approach involves the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the N-N bond in the presence of oxygen as the terminal oxidant . Another method involves the reductive cyclization of 2-azidobenzaldehydes with amines to form the indazole core .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic schemes that ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(1H-indazol-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-2-(1H-indazol-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(1H-indazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of phosphoinositide 3-kinase δ by binding to its active site, thereby blocking its function . This inhibition can lead to the modulation of various signaling pathways involved in cell growth, survival, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indazol-4-yl)acetic acid
  • 2-(1-phenylindazol-4-yl)acetic acid
  • 2-(1H-indazol-6-yl)acetic acid
  • 2-(1H-indazol-5-yl)acetic acid
  • 2-(1H-benzimidazol-4-yl)acetic acid

Uniqueness

2-Hydroxy-2-(1H-indazol-4-yl)acetic acid is unique due to the presence of the hydroxyl group at the 2-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-hydroxy-2-(1H-indazol-4-yl)acetic acid

InChI

InChI=1S/C9H8N2O3/c12-8(9(13)14)5-2-1-3-7-6(5)4-10-11-7/h1-4,8,12H,(H,10,11)(H,13,14)

InChI Key

VEOIXCGGJVVFNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NNC2=C1)C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.